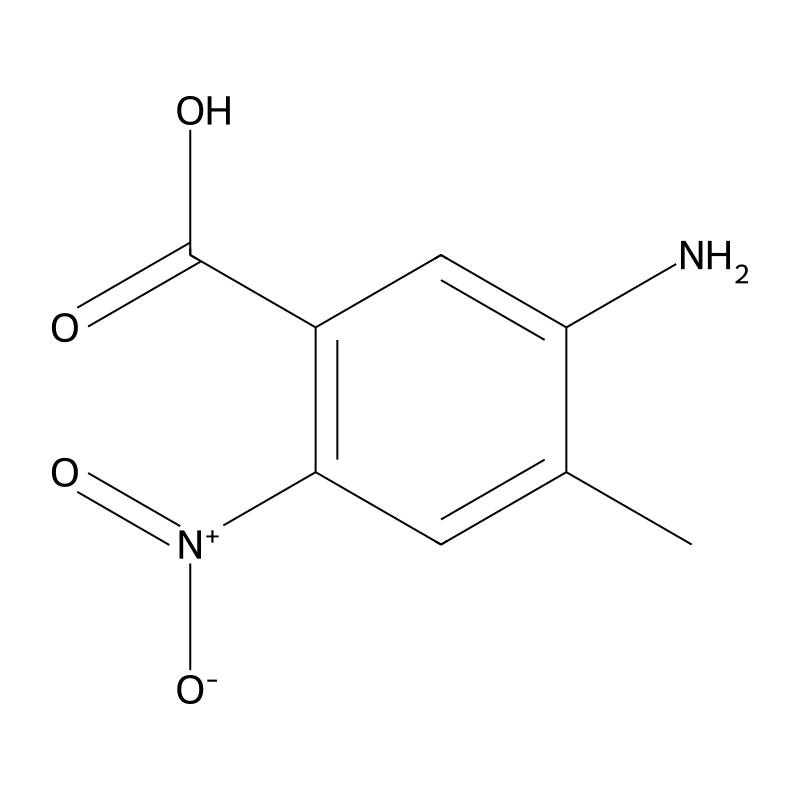

5-Amino-4-methyl-2-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Amino-4-methyl-2-nitrobenzoic acid is an organic compound characterized by its molecular formula and a molecular weight of approximately 196.16 g/mol. This compound features an amino group (), a methyl group (), and a nitro group () attached to a benzoic acid structure. It typically appears as a yellow crystalline powder and is soluble in water and organic solvents such as ethanol and acetone. The compound is often utilized in various chemical syntheses and biological applications due to its reactive functional groups .

- Nitration: The nitro group can undergo further electrophilic substitution reactions.

- Reduction: The nitro group can be reduced to an amino group, yielding 5-amino-4-methyl-2,4-diaminobenzoic acid.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds, which are important in dye chemistry .

This compound exhibits notable biological activities, particularly as an enzyme inhibitor. It has been shown to inhibit proteolytic enzymes such as chymotrypsin, trypsin, and elastase at low concentrations (around 0.1 μM). Additionally, it acts on dihydrolipoamide dehydrogenase, an enzyme crucial for cellular respiration. Its ability to inhibit these enzymes suggests potential applications in therapeutic contexts, particularly in conditions involving excessive protease activity .

Several methods exist for synthesizing 5-Amino-4-methyl-2-nitrobenzoic acid:

- Nitration of 4-Methyl-aniline: This method involves the nitration of 4-methylaniline using a mixture of nitric and sulfuric acids to introduce the nitro group at the appropriate position.

- Reduction of 5-Nitro-4-methylbenzoic Acid: The nitro group can be reduced using catalytic hydrogenation or chemical reducing agents like iron and hydrochloric acid.

- Amination Reactions: The introduction of the amino group can be achieved through amination reactions involving suitable precursors .

5-Amino-4-methyl-2-nitrobenzoic acid finds applications in various fields:

- Dye Chemistry: It is used in the synthesis of azo dyes through coupling reactions.

- Pharmaceuticals: Its enzyme inhibitory properties make it a candidate for drug development targeting proteases.

- Biochemical Assays: It serves as a reagent in assays for detecting protease activity due to its ability to inhibit these enzymes effectively .

Studies on the interactions of 5-Amino-4-methyl-2-nitrobenzoic acid with biological systems have revealed its potential as a protease inhibitor. Research indicates that it can bind effectively to the active sites of various serine proteases, thereby inhibiting their function. This property has been leveraged in studies aimed at understanding protease-related diseases and developing therapeutic agents .

Several compounds share structural similarities with 5-Amino-4-methyl-2-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-2-nitrobenzoic acid | Lacks the methyl group but retains similar reactivity. | |

| 4-Amino-3-methylbenzoic acid | Contains an amino group but fewer functional groups. | |

| 5-Nitro-4-methylaniline | Similar structure but with a different substitution pattern. | |

| 2-Amino-4-methyl-5-nitrobenzoic acid | Similar but with a different arrangement of functional groups. |

The uniqueness of 5-Amino-4-methyl-2-nitrobenzoic acid lies in its specific combination of amino, methyl, and nitro groups on the benzoic acid framework, providing distinct reactivity and biological activity compared to its analogs .

Traditional Nitration/Amination Pathways

The synthesis of 5-Amino-4-methyl-2-nitrobenzoic acid through traditional pathways primarily involves electrophilic aromatic substitution mechanisms. The fundamental approach utilizes the nitration of substituted benzoic acid derivatives followed by selective reduction or amination procedures [2] [3].

The nitration mechanism proceeds through the formation of the nitronium ion (NO₂⁺) as the key electrophile, generated in situ from concentrated nitric acid and sulfuric acid according to the reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [3] [4]. This highly electrophilic species then attacks the aromatic ring through a two-step electrophilic aromatic substitution mechanism. The first step involves sigma-bond formation between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. The second step involves deprotonation to restore aromaticity [5] [6].

For benzoic acid derivatives, the carboxylic acid group acts as a meta-directing and deactivating substituent due to its electron-withdrawing nature through both resonance and inductive effects [3] [7]. This directing effect is crucial for achieving regioselective nitration at the meta position. The carboxyl group withdraws electron density from the ortho and para positions through resonance, making the meta position more favorable for electrophilic attack [8].

Traditional amination pathways typically involve the reduction of nitro groups to amino groups using various reducing agents. Historical methods employed iron powder with hydrochloric acid, zinc with acetic acid, or catalytic hydrogenation using palladium or platinum catalysts [9] [10]. The reduction mechanism generally proceeds through nitroso and hydroxylamine intermediates before forming the final amine product [11] [12].

Synthesis yields for traditional nitration methods range from 65-85%, depending on reaction conditions and substrate substitution patterns [13] [14] [15]. Temperature control is critical, with optimal nitration temperatures typically maintained between 0-60°C to prevent over-nitration and side reactions [7] [16].

Catalytic Approaches in Functional Group Interconversion

Modern catalytic methodologies have significantly improved the efficiency and selectivity of nitrobenzoic acid derivative synthesis. Palladium-based catalysts have emerged as particularly effective systems for both nitration and reduction transformations [17] [18] [19].

For catalytic reduction of nitro groups to amines, several advanced catalyst systems have been developed. Palladium nanoparticles supported on various materials show exceptional activity for nitroarene reduction under mild conditions [20] [21]. A notable example is the Pd-Fe₃O₄-CWH nanocatalyst, which achieves complete reduction of 4-nitrobenzoic acid within 60 seconds using sodium borohydride in aqueous media at ambient temperature [18] [20]. This system demonstrates superior performance compared to traditional methods, offering both speed and recyclability.

Iron-based catalysts represent another significant advancement in catalytic functional group interconversion. Iron(salen) complexes have shown remarkable efficiency in reducing nitro compounds using mild hydride donors such as pinacol borane (HBpin) or phenylsilane [11]. The mechanism involves formation of iron-hydride intermediates that selectively reduce nitro groups through nitroso intermediates. Kinetic studies reveal first-order dependence on both catalyst and substrate, with activation barriers of approximately 22.4 kcal/mol [11].

Nickel-catalyzed decarbonylative cross-coupling reactions provide alternative pathways for functional group interconversion of benzoic acid derivatives [22]. These methods enable direct exchange of carboxyl groups with other functional groups through C-O bond activation, offering new synthetic disconnections for complex molecule construction.

Continuous flow reactors have revolutionized catalytic hydrogenation processes for nitrobenzoic acid synthesis [12]. The FAST (flow-assisted synthesis technology) platform demonstrates superior performance compared to batch processes, achieving quantitative conversion of nitrobenzoic acids to corresponding anilines with minimal formation of genotoxic intermediates [12]. Operating parameters include hydrogen pressures of 5-10 bar, temperatures of 80°C, and residence times optimized for complete conversion.

Solvent Effects and Reaction Kinetics

Solvent selection profoundly influences both reaction rates and product selectivity in nitrobenzoic acid synthesis. The polarity, protic nature, and hydrogen bonding capability of solvents affect electrophile generation, substrate solvation, and intermediate stabilization [23] [24].

For nitration reactions, the choice of acid medium significantly impacts regioselectivity and reaction kinetics. Mixed acid systems (HNO₃/H₂SO₄) provide optimal conditions for nitronium ion generation while maintaining appropriate reaction temperatures [3] [4]. The sulfuric acid component serves multiple functions: protonating nitric acid to facilitate nitronium ion formation, acting as a dehydrating agent, and providing an acidic medium that stabilizes reaction intermediates [25] [16].

Solvent effects in catalytic reduction reactions show distinct patterns based on substrate and catalyst type. Aqueous media generally favor reduction reactions due to enhanced hydrogen solubility in the presence of phase transfer agents [23] [12]. However, the solubility of hydrogen in water is significantly lower than in organic solvents, necessitating elevated pressures for efficient gas-liquid mass transfer [12].

Binary solvent systems offer opportunities for optimizing both reactivity and selectivity. Studies on nitrobenzoic acid solubility in various solvents reveal systematic trends: methanol > ethanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water [13] [26]. These solubility patterns directly influence crystallization behavior and purification strategies.

Kinetic studies of nitration reactions demonstrate second-order kinetics with respect to aromatic substrate and nitronium ion concentration [27] [28]. Temperature dependence follows Arrhenius behavior with activation energies typically ranging from 15-25 kcal/mol for substituted benzoic acids [23]. The presence of electron-withdrawing groups increases activation barriers due to reduced nucleophilicity of the aromatic ring.

Reaction kinetics in catalytic systems show different patterns depending on the rate-determining step. For hydrogenation reactions, gas-liquid mass transfer often becomes rate-limiting at large scales, while intrinsic kinetics dominate under optimized flow conditions [12]. Zero-order dependence on hydrogen pressure at high concentrations indicates saturation kinetics, while first-order behavior at low pressures suggests mass transfer limitations [11].

Purification Techniques and Yield Optimization

Effective purification strategies are essential for achieving high-purity 5-Amino-4-methyl-2-nitrobenzoic acid with optimal yields. Crystallization represents the primary purification method, with solvent selection based on solubility differentials and crystal habit formation [13] [14] [26].

Recrystallization protocols typically employ polar protic solvents as good solvents and water as a poor solvent. For 3-nitrobenzoic acid derivatives, methanol or ethanol combined with water achieves purities exceeding 98% [13] [26]. The optimal solvent ratio depends on temperature and compound polarity, with systematic studies revealing that decreasing temperature increases crystallization region boundaries [29].

Liquid-liquid extraction provides an effective complementary purification technique, particularly for separating products from reaction mixtures containing mineral acids [14] [30]. The pH-dependent nature of carboxylic acid solubility enables selective extraction using basic aqueous solutions followed by acidification to precipitate pure product [14] [31].

Column chromatography serves as a high-resolution purification method when crystallization proves insufficient. Silica gel stationary phases with dichloromethane-based mobile phases effectively separate nitrobenzoic acid isomers, with retention factors (Rf) values of approximately 0.37 for benzoic acid derivatives [32]. Gradient elution systems optimize resolution while minimizing solvent consumption.

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency. Temperature control prevents decomposition and over-reaction, with optimal ranges typically between 0-80°C depending on the specific transformation [13] [12]. Stoichiometric optimization ensures complete conversion while avoiding excess reagent waste, with typical ratios of 1.1-2.0 equivalents for electrophilic reagents [7] [33].

Process intensification through continuous flow technology demonstrates significant yield improvements compared to batch methods [12] [33]. Automated optimization algorithms identify optimal conditions through systematic exploration of multi-dimensional parameter spaces, reducing development time while maximizing yields [33]. These approaches achieve yields of 85-97% for complex multi-step syntheses with minimal manual intervention.

Quality control measures include monitoring reaction progress through thin-layer chromatography, high-performance liquid chromatography, and spectroscopic methods [18] [20]. Real-time monitoring enables process adjustment and prevents over-reaction, contributing to consistent high yields and product quality.